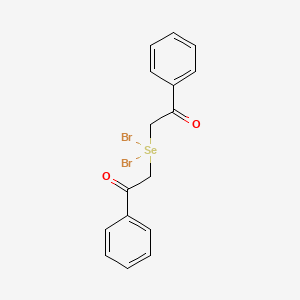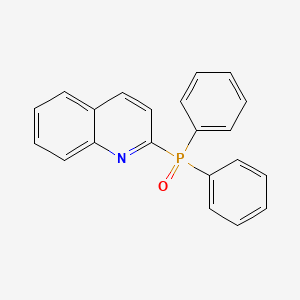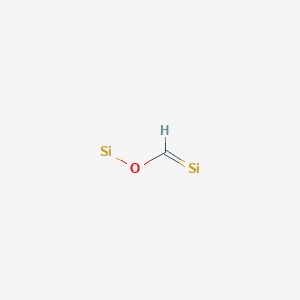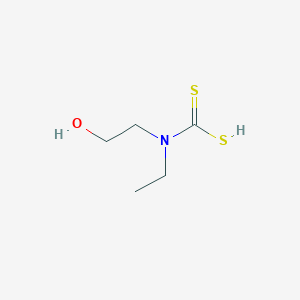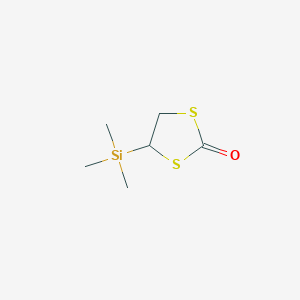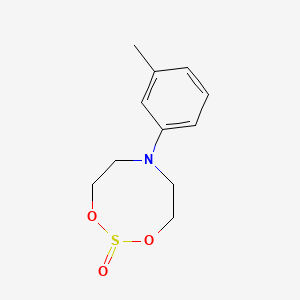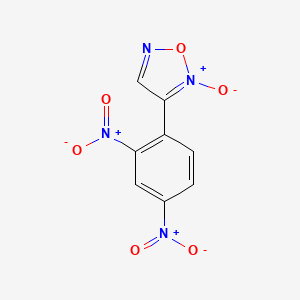![molecular formula C15H15ClO3S B14357791 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene CAS No. 90183-77-0](/img/structure/B14357791.png)
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group, a propoxy chain, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonation of benzene using sulfuric acid and sulfur trioxide.
Attachment of the Propoxy Chain: The propoxy chain can be attached via an etherification reaction, where a propyl alcohol reacts with the benzenesulfonyl chloride in the presence of a base such as sodium hydroxide.
Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using chlorine gas or other chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale sulfonation, etherification, and chlorination processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinic acids or thiols.
Hydrolysis: Products include alcohols and sulfonic acids.
Scientific Research Applications
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The propoxy chain and chlorine atom can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Benzenesulfonyl)propoxy]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-2-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene is unique due to the specific combination of the benzenesulfonyl group, propoxy chain, and chlorine atom. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
90183-77-0 |
|---|---|
Molecular Formula |
C15H15ClO3S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)propoxy]-2-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-14-9-4-5-10-15(14)19-11-6-12-20(17,18)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
HPQMCVVIDWZKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



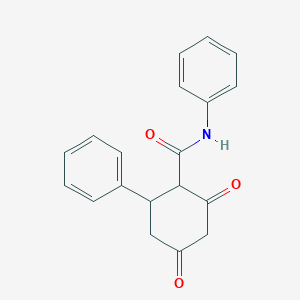
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
